

Spectroscopic Data for Piperidine-3-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Piperidine-3-carbaldehyde*

Cat. No.: *B1602230*

[Get Quote](#)

A comprehensive spectroscopic analysis of a key heterocyclic building block is currently unavailable in the public domain. Despite its significance as a structural motif in medicinal chemistry and drug development, a detailed public repository of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Piperidine-3-carbaldehyde** remains elusive.

Extensive searches of chemical databases, scientific literature, and supplier technical data sheets have failed to yield the specific experimental spectroscopic data required for a comprehensive technical guide on **Piperidine-3-carbaldehyde**. While the compound is commercially available, and its N-protected derivatives are documented, the foundational spectral data for the parent molecule is not provided in the accessed resources.

This guide acknowledges the demand for such information within the scientific community and outlines the standard methodologies that would be employed for such a characterization. When this data becomes publicly available, this document will be updated to provide a full analysis.

Molecular Structure and Significance

Piperidine-3-carbaldehyde, a derivative of piperidine, features a six-membered heterocyclic amine ring with a formyl group at the 3-position. This structure is a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, while the piperidine ring is a common scaffold in many bioactive compounds.

Hypothetical Spectroscopic Analysis

While experimental data is not currently available, a theoretical analysis based on the known structure of **Piperidine-3-carbaldehyde** can provide an estimation of the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the conformational flexibility of the piperidine ring. The aldehyde proton would appear as a singlet or a narrowly split multiplet in the downfield region, typically between 9-10 ppm. The protons on the piperidine ring would resonate in the aliphatic region, generally between 1.5 and 3.5 ppm. The proton on the carbon bearing the aldehyde group (C3) would likely be the most deshielded of the ring protons. The N-H proton of the piperidine ring would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. The most downfield signal would correspond to the carbonyl carbon of the aldehyde, expected in the range of 190-200 ppm. The carbons of the piperidine ring would appear in the aliphatic region, typically between 20-60 ppm. The carbon atom attached to the aldehyde group (C3) would be expected at a higher chemical shift compared to the other methylene carbons of the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **Piperidine-3-carbaldehyde**, the following characteristic absorption bands would be anticipated:

- C=O Stretch: A strong, sharp absorption band between $1720\text{-}1740\text{ cm}^{-1}$ corresponding to the stretching vibration of the aldehyde carbonyl group.
- C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm^{-1} and 2820 cm^{-1} for the C-H stretch of the aldehyde proton.

- N-H Stretch: A moderate, somewhat broad band in the region of $3300\text{-}3500\text{ cm}^{-1}$ due to the N-H stretching vibration of the secondary amine.
- C-H Stretch (Aliphatic): Multiple bands in the $2850\text{-}2960\text{ cm}^{-1}$ region corresponding to the C-H stretching vibrations of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

- Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be observed at an m/z value corresponding to the molecular weight of **Piperidine-3-carbaldehyde** ($C_6H_{11}NO$, 113.16 g/mol).
- Fragmentation Pattern: The molecule would be expected to undergo characteristic fragmentation pathways. Common fragmentation would involve the loss of the formyl group (CHO, 29 amu) or cleavage of the piperidine ring.

Experimental Protocols

The acquisition of spectroscopic data for **Piperidine-3-carbaldehyde** would follow standard laboratory procedures.

NMR Spectroscopy

A sample of **Piperidine-3-carbaldehyde** would be dissolved in a suitable deuterated solvent (e.g., $CDCl_3$, D_2O , or $DMSO-d_6$). 1H and ^{13}C NMR spectra would be recorded on a high-field NMR spectrometer.

IR Spectroscopy

The IR spectrum could be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid (if applicable) between salt plates (e.g., $NaCl$ or KBr) or as a thin film.

Mass Spectrometry

The mass spectrum would be obtained using a mass spectrometer, with ionization achieved through methods such as electron ionization (EI) or electrospray ionization (ESI).

Conclusion and Future Outlook

A comprehensive, publicly available set of experimental spectroscopic data for **Piperidine-3-carbaldehyde** is a clear necessity for the scientific community, particularly for researchers in synthetic and medicinal chemistry. The lack of this foundational data hinders the efficient characterization and utilization of this important chemical building block. It is anticipated that as synthetic routes are further developed and published, this critical spectroscopic information will become available, enabling a more complete understanding and application of **Piperidine-3-carbaldehyde**.

- To cite this document: BenchChem. [Spectroscopic Data for Piperidine-3-carbaldehyde: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1602230#spectroscopic-data-of-piperidine-3-carbaldehyde-nmr-ir-ms\]](https://www.benchchem.com/product/b1602230#spectroscopic-data-of-piperidine-3-carbaldehyde-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com